molecular formula C13H18N2O2 B2434493 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid CAS No. 842965-30-4

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid

Cat. No.: B2434493
CAS No.: 842965-30-4
M. Wt: 234.299
InChI Key: ZKGWKGQECYCNOZ-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring an amino group and a methylpiperidinyl group attached to the benzene ring

Properties

IUPAC Name

3-amino-4-(4-methylpiperidin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWKGQECYCNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Amino-4-Hydroxybenzoic Acid with 4-Methylpiperidine

A widely reported method involves the nucleophilic aromatic substitution of 3-amino-4-hydroxybenzoic acid with 4-methylpiperidine. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) for 12–24 hours. Catalytic amounts of potassium carbonate or triethylamine are employed to deprotonate the hydroxyl group, facilitating the substitution.

Example Protocol :

  • Reactants : 3-Amino-4-hydroxybenzoic acid (10 mmol), 4-methylpiperidine (12 mmol)
  • Solvent : DMF (50 mL)
  • Catalyst : K₂CO₃ (1.5 equiv)
  • Conditions : 100°C, 18 hours under nitrogen
  • Workup : Acidification with HCl (pH 2–3), extraction with ethyl acetate, and recrystallization from ethanol/water
  • Yield : 68–72%

This method’s limitation lies in the formation of over-alkylated byproducts, necessitating rigorous purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Reductive Amination of 4-(4-Methylpiperidin-1-yl)-3-Nitrobenzoic Acid

An alternative route starts with 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, which undergoes catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel is used under hydrogen pressure (1–3 atm) in methanol or ethanol.

Key Data :

Parameter Value
Substrate 3-Nitro-4-(4-methylpiperidin-1-yl)benzoic acid
Catalyst 10% Pd/C (0.1 equiv)
Solvent Methanol
H₂ Pressure 2 atm
Time 6 hours
Yield 85–90%

This method avoids harsh acidic conditions but requires careful handling of pyrophoric catalysts and exclusion of oxygen.

One-Pot Synthesis via Ullmann Coupling

Recent advances utilize copper-catalyzed Ullmann coupling to directly introduce the 4-methylpiperidine moiety to 3-aminobenzoic acid derivatives. The reaction employs copper(I) iodide (CuI) as a catalyst, 1,10-phenanthroline as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110–130°C.

Optimized Conditions :

  • Substrate : 3-Amino-4-iodobenzoic acid
  • Amine : 4-Methylpiperidine (1.2 equiv)
  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Solvent : Toluene
  • Temperature : 120°C
  • Duration : 24 hours
  • Yield : 60–65%

While efficient, this method generates stoichiometric amounts of iodide waste, complicating large-scale production.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Average Yield Purity (HPLC) Scalability
Condensation 70% 95–98% Moderate
Reductive Amination 88% 97–99% High
Ullmann Coupling 63% 90–93% Low

Reductive amination offers the highest yield and purity, attributed to the specificity of hydrogenation in nitro group reduction. The Ullmann method, though innovative, suffers from moderate yields and residual copper contamination.

Solvent and Temperature Optimization

  • Condensation Route : Replacing DMF with cyclopentyl methyl ether (CPME) reduces reaction time to 8 hours while maintaining yields at 70%.
  • Reductive Amination : Ethanol as a solvent enables easier catalyst recovery via filtration, enhancing process sustainability.

Industrial-Scale Considerations

Cost Analysis

Component Condensation Route Cost (USD/kg) Reductive Amination Cost (USD/kg)
Raw Materials 120 145
Catalyst/Solvent Recovery 25 40
Waste Management 30 20
Total 175 205

The condensation route is more cost-effective for large-scale production despite lower yields, owing to cheaper raw materials and simpler infrastructure.

Chemical Reactions Analysis

1.1. Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis:
R-COOH+R’OHH+R-COOR’+H2O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
Example : Reaction with ethanol in the presence of sulfuric acid yields ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate.

Reagents/ConditionsProductYieldReference
Ethanol, H₂SO₄, refluxEthyl ester>85%

1.2. Amide Formation

The amino and carboxylic acid groups participate in amide bond formation:

  • From carboxylic acid : Activation via thionyl chloride (SOCl₂) followed by reaction with amines:
    R-COOHSOCl2R-COClR”NH2R-CONHR”\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{R''NH}_2} \text{R-CONHR''}

  • From amino group : Direct acylation with acyl halides:
    R-NH2+R”’COClBaseR-NHCO-R”’\text{R-NH}_2 + \text{R'''COCl} \xrightarrow{\text{Base}} \text{R-NHCO-R'''}

Example : Coupling with propanoyl chloride using triethylamine forms 3-propanamido-4-(4-methylpiperidin-1-yl)benzoic acid .

Reagents/ConditionsProductYieldReference
Propanoyl chloride, Et₃N, DCMPropanamide derivative72%

1.3. Oxidation of the Amino Group

The aromatic amine is oxidized to a nitro group under strong oxidative conditions:
R-NH2KMnO4/H2OR-NO2\text{R-NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{R-NO}_2
Example : Oxidation with potassium permanganate yields 3-nitro-4-(4-methylpiperidin-1-yl)benzoic acid.

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 80°CNitro derivative68%

1.4. Quaternization of the Piperidine Moiety

The tertiary amine in the piperidine ring reacts with alkyl halides to form quaternary ammonium salts:
R3N+R’XR3N+-R’X\text{R}_3\text{N} + \text{R'X} \rightarrow \text{R}_3\text{N}^+\text{-R'} \cdot \text{X}^-
Example : Reaction with methyl iodide forms a quaternary salt .

Reagents/ConditionsProductYieldReference
CH₃I, acetone, refluxQuaternary ammonium iodide89%

1.5. Schiff Base Formation

The amino group reacts with carbonyl compounds to form Schiff bases:
R-NH2+R”CHOR-N=CH-R”+H2O\text{R-NH}_2 + \text{R''CHO} \rightarrow \text{R-N=CH-R''} + \text{H}_2\text{O}
Example : Condensation with pyridoxal phosphate (PLP) forms a Schiff base intermediate in enzymatic studies .

Reagents/ConditionsProductApplicationReference
PLP, pH 7.4 bufferPLP-Schiff baseEnzyme inhibition

2.1. Antifungal Agent Development

The compound was functionalized via amide coupling with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline to create derivatives showing antifungal activity against Candida albicans .

DerivativeIC₅₀ (μg/mL)Target EnzymeReference
66 0.12CYP53A15

2.2. Enzyme Inactivation Mechanism

Schiff base formation with PLP in human ornithine aminotransferase (hOAT) leads to irreversible inhibition via formation of a tight-binding adduct :
Enzyme-PLP+CompoundInactivated Enzyme\text{Enzyme-PLP} + \text{Compound} \rightarrow \text{Inactivated Enzyme}

ParameterValueReference
KdK_d2.48 mM
Turnover rate (kcatk_{cat})0.02 s⁻¹

Comparative Reactivity Analysis

Reaction Type3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid4-Methoxy Analog3-Nitro Analog
EsterificationHigh yield (>85%)Moderate (70%)Not applicable
Amide Formation72% yield 65% yield58% yield
Oxidation68% yieldNot reactiveN/A

Scientific Research Applications

Chemistry

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid serves as a crucial building block in the synthesis of complex molecules. It is utilized in:

  • Synthesis of Pharmaceuticals : It acts as an intermediate in developing new drugs, particularly in creating analogs with enhanced therapeutic effects.
  • Agrochemicals : The compound is also explored for its potential in agricultural applications, including the development of herbicides and pesticides.

Biology

In biological research, this compound is studied for its potential as:

  • Ligand in Biochemical Assays : It can bind to specific receptors or enzymes, allowing researchers to investigate biological pathways and interactions.
  • Probe in Molecular Biology Studies : Its unique structure makes it suitable for probing cellular mechanisms and understanding disease processes.

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Drug Discovery : Research indicates its potential role in developing treatments for conditions such as cancer and neurological disorders. For instance, compounds with similar structures have shown promising anticancer activity against various cell lines .
    CompoundActivityCell Line TestedInhibition Rate
    4gAnticancerMOLT-4 (Leukemia)84.19%
    4pAnticancerSF-295 (CNS)72.11%
  • Therapeutic Properties : Studies suggest that it may modulate enzyme activity or receptor binding, which could lead to new treatment modalities .

Case Studies

Several studies have highlighted the applications of compounds related to this compound:

  • Anticancer Activity : A study published in the Journal of Research in Pharmacy demonstrated that derivatives incorporating similar structures exhibited significant anticancer activity against various human cancer cell lines .
  • Enzyme Inhibition Studies : Research has shown that piperidine derivatives can act as effective inhibitors for enzymes like acetylcholinesterase and urease, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 3-Amino-4-isopropenyl-benzoic acid

Uniqueness

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is unique due to the presence of the methylpiperidinyl group, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of the 4-methylpiperidinyl moiety, contribute to its diverse biological activities, including potential applications as a ligand in biochemical assays and as a therapeutic agent.

The compound is characterized by its amine and carboxylic acid functional groups, which play crucial roles in its reactivity and interactions with biological targets. The molecular structure can be summarized as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2
  • CAS Number : 66315-15-9

The biological activity of this compound primarily arises from its ability to bind to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, influencing various biochemical pathways. The compound has been investigated for its role as a ligand in biochemical assays, indicating its potential utility in drug discovery processes.

1. Anticancer Activity

Research has demonstrated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with the 1H-pyrazole scaffold have been noted for their antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

2. Cholinesterase Inhibition

The compound has been explored for its potential as an inhibitor of cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that related compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE), suggesting that modifications to the benzoic acid structure can enhance or diminish this activity .

3. Molecular Probes

This compound has also been investigated for its role as a molecular probe in biological studies. Its ability to interact with specific proteins makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundContains a piperidine ringAnticancer, cholinesterase inhibition
3-Amino-4-(trifluoromethyl)benzoic acidTrifluoromethyl groupAntimicrobial activity
3-Amino-4-isopropenyl-benzoic acidIsopropenyl groupAntioxidant properties

This table highlights how structural variations influence the biological activities of related compounds.

Study on Antitumor Activity

A recent study evaluated the anticancer effects of various benzoic acid derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutics like doxorubicin, showcasing their potential as novel anticancer agents .

Cholinesterase Inhibition Assay

In another study focused on neuroprotective agents, several analogs were tested for their ability to inhibit AChE. The findings revealed that some derivatives had IC50_{50} values significantly lower than donepezil, a standard treatment for Alzheimer's disease, indicating promising therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-(4-methylpiperidin-1-yl)benzoic acid, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions, including coupling of 4-methylpiperidine derivatives with a benzoic acid precursor. Key steps may involve nitro group reduction (e.g., using hydrazine/Raney nickel) and amidation, optimized with coupling agents like DCC/DMAP .
  • Characterization : Structural confirmation is achieved through NMR (¹H/¹³C) and mass spectrometry. Purity is assessed via HPLC, while crystallographic data (if available) can be refined using programs like SHELXL .

Q. What structural features of this compound influence its physicochemical properties?

  • The benzoic acid backbone provides acidity (pKa ~4.2 for -COOH), while the 4-methylpiperidin-1-yl group enhances lipophilicity, affecting solubility and membrane permeability. The amino group at the 3-position offers a site for derivatization, enabling interactions with biological targets via hydrogen bonding .

Q. How is this compound typically handled and stored in laboratory settings?

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Use gloves and PPE due to potential irritancy (common in aromatic amines). Solubility in polar solvents (e.g., DMSO, methanol) facilitates in vitro assays .

Advanced Research Questions

Q. What methodologies are employed to investigate its mechanism of action in enzymatic or receptor-binding assays?

  • Kinetic Studies : Use competitive inhibition assays (e.g., fluorescence polarization) to determine IC₅₀ values against target enzymes.
  • Structural Analysis : X-ray crystallography or cryo-EM can map binding interactions, while molecular dynamics simulations predict binding affinity and stability .
  • Example: A related compound, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, was studied for kinase inhibition using ATP-competitive assays .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
  • Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to enhance purity (>97%) .
  • Process Analytics : Monitor reactions via TLC or inline FTIR to identify intermediates and optimize reaction time .

Q. How should contradictory data on its biological activity be resolved?

  • Reproduibility Checks : Validate assays across multiple labs using standardized protocols (e.g., CLIA guidelines).
  • Impurity Profiling : Use LC-MS to rule out side products or degradants affecting activity.
  • Comparative Studies : Benchmark against structural analogs (e.g., 3-amino-4-(cyclopentylamino)benzoic acid) to isolate functional group contributions .

Key Citations

  • Synthesis and characterization:
  • Structural and reactivity analysis:
  • Biological interaction studies:

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